molecular formula C16H14FN3S B14241389 4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365428-88-2

4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B14241389
CAS No.: 365428-88-2
M. Wt: 299.4 g/mol
InChI Key: NXONZWXPUWFVCI-UHFFFAOYSA-N
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Description

4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine: Similar structure but with a methyl group instead of a fluorine atom.

    4-[2-Ethyl-4-(3-bromophenyl)-1,3-thiazol-5-yl]pyridin-2-amine: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in 4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

365428-88-2

Molecular Formula

C16H14FN3S

Molecular Weight

299.4 g/mol

IUPAC Name

4-[2-ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C16H14FN3S/c1-2-14-20-15(10-4-3-5-12(17)8-10)16(21-14)11-6-7-19-13(18)9-11/h3-9H,2H2,1H3,(H2,18,19)

InChI Key

NXONZWXPUWFVCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC(=CC=C3)F

Origin of Product

United States

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